molecular formula C17H15NO5S B2481036 N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide CAS No. 942875-63-0

N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B2481036
CAS No.: 942875-63-0
M. Wt: 345.37
InChI Key: SSUPOHLGKVMVAE-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with 2-oxo-2H-chromene-6-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide is unique due to its combination of a chromene core with a sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Biological Activity

N-(4-methoxybenzyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic compound belonging to the chromene derivatives, which have garnered significant attention for their diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a unique structural framework characterized by:

  • Chromene Backbone : A bicyclic structure that contributes to its biological activity.
  • Sulfonamide Group : Enhances therapeutic potential.
  • Methoxybenzyl Moiety : Increases lipophilicity and membrane permeability.

The molecular formula of this compound is C16_{16}H15_{15}N1_{1}O4_{4}S, with a molecular weight of approximately 345.4 g/mol.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including lung, breast, and colon cancers. The proposed mechanisms of action include:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It effectively reduces the growth rate of tumor cells.

A study demonstrated that the compound showed IC50_{50} values in the micromolar range against several cancer cell lines, indicating its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It displays activity against a range of pathogens, suggesting its potential application in treating infections caused by resistant strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The primary target for this compound is the Cyclooxygenase-2 (COX-2) enzyme. The interaction with COX-2 involves:

  • Hydrogen Bonding : Forms bonds with key residues such as Arg120 and Tyr355.
  • Hydrophobic Interactions : Engages with residues like Val349 and Leu352.

This inhibition affects the arachidonic acid pathway, leading to decreased production of pro-inflammatory prostaglandins .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-sulfonamideChromene derivativeAntimicrobial, anticancer
6-bromo-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-sulfonamideChromene derivativeAntimicrobial
7-Ethyl-N-benzyl-2H-chromene-3-sulfonamideChromene derivativeAntibacterial

These comparisons highlight how variations in substitution patterns can lead to differences in biological efficacy and selectivity .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Chromene Core : Using appropriate precursors to construct the chromene backbone.
  • Introduction of the Sulfonamide Group : Employing sulfonation reactions to attach the sulfonamide moiety.
  • Methoxybenzyl Substitution : Utilizing alkylation methods to introduce the methoxybenzyl group.

These synthetic pathways allow for modifications that can enhance biological efficacy and facilitate further pharmacological exploration .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Anticancer Study : A study evaluated its effects on various carcinoma cell lines using MTT assays, demonstrating dose-dependent cytotoxicity .
    • Cell Lines Tested : PC3 (prostate cancer), DU145 (prostate cancer).
    • IC50_{50} Values : Indicated significant anti-proliferative effects on cancer cells.
  • Antimicrobial Evaluation : Research indicated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-22-14-5-2-12(3-6-14)11-18-24(20,21)15-7-8-16-13(10-15)4-9-17(19)23-16/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUPOHLGKVMVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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